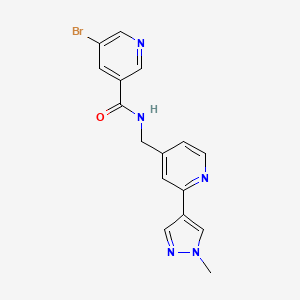![molecular formula C15H9Cl2F3N4OS B2481428 N-metil-5-(trifluorometil)-1H-pirazol-4-carboxamida, 1-[4-(3,4-diclorofenil)-1,3-tiazol-2-il]- CAS No. 957010-43-4](/img/structure/B2481428.png)
N-metil-5-(trifluorometil)-1H-pirazol-4-carboxamida, 1-[4-(3,4-diclorofenil)-1,3-tiazol-2-il]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H9Cl2F3N4OS and its molecular weight is 421.22. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Compuesto 17: exhibe potentes efectos antitumorales. Los estudios in vitro demostraron inhibición del crecimiento en células de cáncer gástrico AGS, con un valor de concentración inhibitoria media (IC50) de aproximadamente 1.94 μmol/L. Además, suprimió significativamente la migración celular, detuvo el ciclo celular e indujo la apoptosis. Mecánicamente, parece inhibir la vía de señalización DYRK1A-PKB (AKT) .
Investigación Antimicrobiana
Dada la creciente amenaza de la resistencia antimicrobiana (AMR), explorar nuevos compuestos es crucial. El Compuesto 17 podría investigarse por sus propiedades antimicrobianas, contribuyendo potencialmente a la lucha contra la AMR .
Actividades Antileishmaniales y Antimaláricas
Los compuestos que contienen pirazol han demostrado diversos efectos farmacológicos, incluidas potentes actividades antileishmaniales y antimaláricas. El Compuesto 17 podría evaluarse en estos contextos, considerando sus características estructurales y posibles beneficios terapéuticos .
Inhibición de la Quinasa 1A Regulada por Fosforilación de Tirosina de Doble Especificidad (DYRK1A)
La vía DYRK1A juega un papel en la progresión del cáncer. La inhibición de DYRK1A por el Compuesto 17 sugiere que puede ser relevante para una mayor investigación en terapia contra el cáncer .
Análogo de Curcumina
Como derivado de la curcumina, el Compuesto 17 pertenece a una clase de pequeñas moléculas con prometedoras perspectivas para la investigación medicinal. Su estructura única justifica la exploración en varios contextos de enfermedades .
Propiedades
IUPAC Name |
1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N4OS/c1-21-13(25)8-5-22-24(12(8)15(18,19)20)14-23-11(6-26-14)7-2-3-9(16)10(17)4-7/h2-6H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRNDGXQEVGJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2481346.png)
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2481347.png)
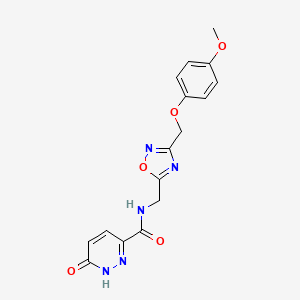
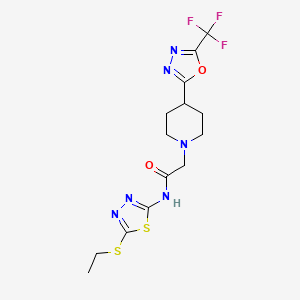
![N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2481354.png)
![[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine](/img/structure/B2481355.png)
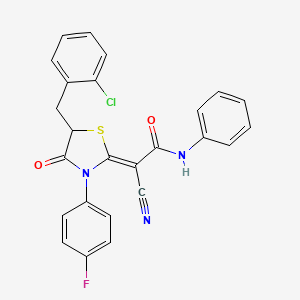
![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)
![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)
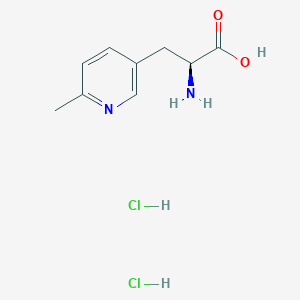
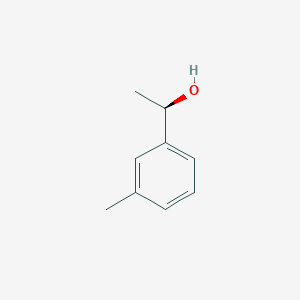
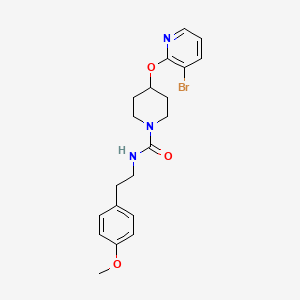
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2481366.png)
